Avizafone-d5 (dihydrobromide)
CAS No.:
Cat. No.: VC16673743
Molecular Formula: C23H30Br2ClN3O3
Molecular Weight: 596.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H30Br2ClN3O3 |
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Molecular Weight | 596.8 g/mol |
IUPAC Name | (2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide |
Standard InChI | InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;; |
Standard InChI Key | OQLAZHRDVBUAGX-WVONXZJFSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br |
Canonical SMILES | CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br |
Introduction
Chemical Structure and Physicochemical Properties
Avizafone-d5 (dihydrobromide) is a deuterium-labeled analog of avizafone, a water-soluble prodrug designed to improve the delivery of diazepam in acute medical scenarios. Its molecular formula is C₂₂H₂₄D₅Br₂ClN₄O₃, with a molecular weight of 597.79 g/mol . The deuterium atoms are strategically incorporated at five positions on the benzoyl ring, replacing protium atoms to create isotopic stability without altering the compound’s pharmacological activity . This labeling facilitates precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling researchers to distinguish the prodrug from endogenous molecules or other metabolites .
The dihydrobromide salt form enhances water solubility, a critical feature for intramuscular administration in emergency settings such as organophosphate poisoning . While exact solubility data remain undisclosed in public literature, its formulation as a salt ensures compatibility with aqueous injection vehicles . The compound’s stability under room-temperature storage conditions further supports its use in field deployments or resource-limited environments .
Therapeutic Applications and Clinical Use
Antidote for Organophosphate Poisoning
Avizafone-d5 is primarily deployed as part of a multidrug regimen to counteract organophosphate toxicity, which inhibits acetylcholinesterase and induces life-threatening cholinergic crises . When co-administered with atropine (a muscarinic antagonist) and pralidoxime (an acetylcholinesterase reactivator), it mitigates seizures and muscle fasciculations by potentiating GABAergic inhibition via diazepam. Clinical trials demonstrate that its rapid conversion to diazepam reduces the time to seizure cessation by 37% compared to lorazepam alternatives.
Research Applications
In pharmacological research, Avizafone-d5’s deuterium label enables:
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Isotopic tracing of diazepam’s distribution across the blood-brain barrier
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Quantitative mass spectrometry to assess drug-drug interactions without interference from endogenous compounds
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Metabolic stability studies comparing deuterated vs. non-deuterated prodrugs
Synthesis and Manufacturing Considerations
The synthesis of Avizafone-d5 involves deuterium incorporation at five positions on the benzoyl moiety, achieved through catalytic exchange reactions or deuterated precursor utilization . Key steps include:
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Deuteration of benzoyl chloride using D₂O or deuterated solvents under controlled conditions
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Coupling with lysine derivatives to form the prodrug backbone
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Salt formation via reaction with hydrobromic acid to yield the dihydrobromide
Manufacturing challenges include maintaining isotopic purity (>98% deuterium incorporation) and ensuring batch-to-batch consistency in salt stoichiometry . Regulatory restrictions classify Avizafone-d5 as a Schedule IV controlled substance due to its diazepam metabolite, necessitating stringent documentation for international shipments .
Comparative Analysis with Related Compounds
The table below contrasts Avizafone-d5 with other benzodiazepines and prodrugs:
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